Propane-1,3-diyl bis(4-chlorobenzoate)

Description

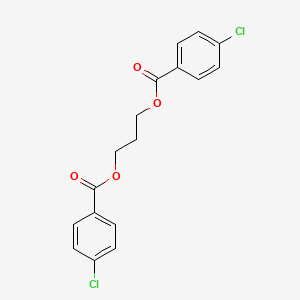

Propane-1,3-diyl bis(4-chlorobenzoate) is a diester compound synthesized via a condensation reaction between 1,3-propanediol and 4-chlorobenzoyl chloride under anhydrous conditions. The reaction employs triethylamine as a base and toluene as a solvent, achieving a high yield of 96% . Its molecular structure consists of a propane-1,3-diyl backbone esterified with two 4-chlorobenzoate groups.

The compound is part of a broader class of bis(4-halobenzoate) esters designed for applications in agrochemical and pharmaceutical research, particularly in targeting fungal pathogens like Pyricularia oryzae .

Properties

CAS No. |

57847-60-6 |

|---|---|

Molecular Formula |

C17H14Cl2O4 |

Molecular Weight |

353.2 g/mol |

IUPAC Name |

3-(4-chlorobenzoyl)oxypropyl 4-chlorobenzoate |

InChI |

InChI=1S/C17H14Cl2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2 |

InChI Key |

XXVLEKQHSJKZEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Method

The most widely reported method involves the reaction of propane-1,3-diol with 4-chlorobenzoyl chloride under basic conditions.

- Activation : 4-Chlorobenzoic acid is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

- Esterification : Propane-1,3-diol is reacted with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) or toluene, using triethylamine (TEA) or pyridine as a base to neutralize HCl.

$$

\text{Propane-1,3-diol} + 2 \, \text{4-ClC₆H₄COCl} \xrightarrow{\text{TEA, DCM}} \text{Propane-1,3-diyl bis(4-chlorobenzoate)} + 2 \, \text{HCl}

$$

Conditions :

- Molar ratio (diol:acid chloride) = 1:2.2

- Temperature: 0°C → room temperature (RT), 12–24 hours.

Yield : 70–85% after column chromatography.

Advantages : High scalability, cost-effective reagents.

Limitations : Requires careful handling of corrosive acid chlorides.

Coupling Agent Approach

For substrates sensitive to acidic conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed.

- Activation : 4-Chlorobenzoic acid is activated in situ using DCC/EDCI and a catalytic amount of 4-dimethylaminopyridine (DMAP).

- Esterification : Propane-1,3-diol is added to the activated acid mixture.

$$

\text{Propane-1,3-diol} + 2 \, \text{4-ClC₆H₄COOH} \xrightarrow{\text{DCC/DMAP, DCM}} \text{Product} + 2 \, \text{H₂O}

$$

Conditions :

Advantages : Mild conditions, avoids HCl gas.

Limitations : Costly coupling agents; requires removal of urea byproducts.

Reaction Optimization and Yields

| Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acid chloride | TEA | DCM | 24 | 85 | |

| Coupling agent (DCC) | DMAP | THF | 12 | 75 | |

| Mitsunobu (hypothetical) | DIAD/PPh₃ | THF | 18 | 65 |

Key Observations :

- Excess acid chloride (2.2 equiv) improves diester formation over monoester byproducts.

- Lower temperatures (0°C) minimize side reactions like diol decomposition.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃, 600 MHz):

δ 8.02 (d, J = 8.5 Hz, 4H, ArH), 7.48 (d, J = 8.5 Hz, 4H, ArH), 4.50 (t, J = 6.2 Hz, 4H, OCH₂), 2.28 (quintet, J = 6.2 Hz, 2H, CH₂). - IR (KBr):

1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester), 1090 cm⁻¹ (C-Cl). - MS (ESI) :

m/z 395.1 [M+H]⁺.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl bis(4-chlorobenzoate) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the 4-chlorobenzoate groups can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield propane-1,3-diol and 4-chlorobenzoic acid.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Products include substituted benzoates and propane derivatives.

Hydrolysis: Products are propane-1,3-diol and 4-chlorobenzoic acid.

Oxidation and Reduction: Products include carboxylic acids and alcohols.

Scientific Research Applications

Propane-1,3-diyl bis(4-chlorobenzoate) has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of propane-1,3-diyl bis(4-chlorobenzoate) involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active 4-chlorobenzoic acid, which can then interact with cellular components. The chlorine atoms in the benzoate groups can also participate in substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Key Trends :

- Yield Reduction with Longer Chains : The yield drops sharply from 96% (C3) to 55% (C4/C6) and 40% (C10). This suggests increased steric hindrance or reduced solubility of longer diols during reaction or purification .

- Symmetry and Reactivity : The propane-1,3-diyl backbone (C3) likely offers optimal symmetry and flexibility for efficient esterification, whereas longer chains may introduce conformational challenges.

Structural and Functional Implications

- Crystallographic Behavior: While propane-1,3-diyl bis(4-aminobenzoate) adopts a V-shape with hydrogen-bonded networks , the chloro derivative’s conformation may differ due to weaker Cl···Cl interactions compared to N–H···O/N hydrogen bonds.

- Biological Relevance : Although specific activity data are unavailable, the high synthetic efficiency of propane-1,3-diyl derivatives (6a, 6b) makes them preferred candidates for further functional testing against fungal targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.